isopropyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate
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Description
Isopropyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is a chemical compound with the molecular formula C15H21ClN2O4S . It has an average mass of 360.856 Da and a monoisotopic mass of 360.091064 Da .
Synthesis Analysis
The synthesis of similar compounds involves the use of organometallic reagents and a novel sulfinylamine reagent . A variety of (hetero)aryl and alkyl Grignard and organolithium reagents perform well in the reaction, providing primary sulfonamides in good to excellent yields in a convenient one-step process .Molecular Structure Analysis
The molecular structure of this compound includes a sulfonyl group (-SO2-) and a carbamate group (-OCONH2). The sulfonyl group is attached to a 4-chlorophenyl ring and a piperidine ring, while the carbamate group is attached to an isopropyl group .Scientific Research Applications
Agricultural Applications
Isopropyl-N-(3-chlorophenyl) carbamate has shown efficacy as a post-harvest treatment to reduce the degradation of starch in stored potato tubers, highlighting its utility in maintaining the quality of agricultural produce under different storage conditions (Khurana, Randhawa, & Bajaj, 1985). Additionally, its use as a sprout inhibitor for potatoes during storage is well-documented, with research evaluating the health and environmental concerns associated with its continued use (Vijay, Ezekiel, & Pandey, 2018). Its effectiveness in sprout control at low application levels has also been studied, indicating the potential for reduced chemical residue on treated produce (Gouseti et al., 2015).
Research on Molecular and Cellular Effects
The compound's impact extends into cellular studies, where it has been used to investigate effects on microtubule organization in plants and potentially for creating polyploid lines in myxomycete for studying apogamic development and the effects of myxamoebal mating-type heterozygosity (Mulleavy & Collins, 1981).
Development of New Compounds and Treatments
A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized to evaluate new drug candidates for Alzheimer’s disease, showcasing the ongoing exploration into therapeutic applications based on chemical derivatives (Rehman et al., 2018).
Antibacterial Potentials
Research has also focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including efforts to evaluate their antibacterial potentials, indicating the broad spectrum of scientific interest in derivatives of this compound (Iqbal et al., 2017).
Properties
IUPAC Name |
propan-2-yl N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-11(2)22-15(19)17-13-7-9-18(10-8-13)23(20,21)14-5-3-12(16)4-6-14/h3-6,11,13H,7-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVRDWPMOGCSKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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